3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide
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Overview
Description
3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide is a complex organic compound characterized by its multiple chlorine substitutions and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with 2,4-dichlorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain the purity and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H10Cl4N2O2S |
---|---|
Molecular Weight |
424.1 g/mol |
IUPAC Name |
3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H10Cl4N2O2S/c1-23-13-9(18)4-3-8(17)12(13)14(22)21-15(24)20-11-5-2-7(16)6-10(11)19/h2-6H,1H3,(H2,20,21,22,24) |
InChI Key |
WFSXIICIYVOGRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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